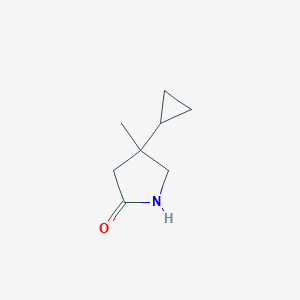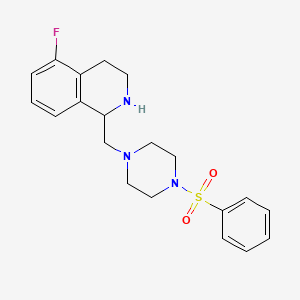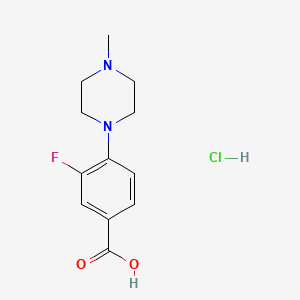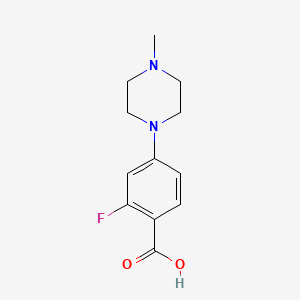
2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one
Übersicht
Beschreibung
2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one , also known by various synonyms such as 2-Bromo-2’-fluoro-4’-hydroxy-5’-methoxyacetophenone and 4-(Bromoacetyl)-5-fluoro-2-methoxyphenol , is a chemical compound with the molecular formula C₉H₈BrFO₃ . Its molecular weight is approximately 263.06 g/mol . This compound belongs to the class of aryl ketones and contains bromine, fluorine, and methoxy functional groups.
Synthesis Analysis
The synthesis of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one involves the bromination of an appropriate precursor compound. While specific synthetic routes may vary, one common method is the bromination of 2-fluoro-4-hydroxy-5-methoxyacetophenone using a brominating agent. The reaction typically occurs under controlled conditions to selectively introduce the bromine atom at the desired position .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Chemistry
This compound is a valuable intermediate in pharmaceutical chemistry. Its structural features, such as the bromo and fluoro groups, make it a candidate for the synthesis of various pharmacologically active molecules. For instance, it can be used to create ligands that may bind to hemoglobin, potentially increasing oxygen affinity and inhibiting sickle erythrocyte formation .
Spectroscopic Analysis
Infrared (IR) spectroscopy can utilize this compound for the study of solvent effects on carbonyl stretching vibrations. The bromo and fluoro substituents influence the IR spectra, which is crucial for understanding the interactions between the compound and various solvents .
Organic Synthesis
The compound serves as a precursor in the synthesis of complex organic molecules. Its reactive keto group can undergo various chemical reactions, leading to the formation of chalcones and other important organic frameworks that exhibit anti-bacterial, anti-tumor, and anti-inflammatory properties .
Safety and Hazards
- Hazard Statements : It is classified as hazardous (H314) due to its potential to cause skin and eye damage .
- Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective gear .
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one are protein tyrosine phosphatases (PTPs), specifically SHP-1 and PTP1B . These enzymes play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and the immune response.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this process, the bromine atom in the compound is replaced by a nucleophile, which is a chemical species that donates an electron pair to form a chemical bond. This reaction can occur via two pathways, SN1 or SN2, depending on the nature of the substrate .
Biochemical Pathways
The interaction of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one with PTPs affects various biochemical pathways. By inhibiting the activity of PTPs, the compound can modulate the phosphorylation state of proteins, thereby influencing signal transduction pathways . This can lead to changes in cellular functions such as cell proliferation and differentiation.
Result of Action
The inhibition of PTPs by 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one can result in altered cellular functions. For instance, the compound’s action could potentially influence cell growth and differentiation, immune responses, and other cellular processes regulated by protein phosphorylation .
Eigenschaften
IUPAC Name |
2-bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMETYQMWSZTJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672875 | |
| Record name | 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065076-50-7 | |
| Record name | 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)

![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)



![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride](/img/structure/B1439536.png)
![6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1439537.png)



